(R)-Methyl 2-(3-(hydroxymethyl)phenoxy)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Methyl 2-(3-(hydroxymethyl)phenoxy)butanoate is an organic compound with a complex structure that includes a phenoxy group, a hydroxymethyl group, and a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 2-(3-(hydroxymethyl)phenoxy)butanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. The hydroxymethyl group can be introduced through a subsequent reaction involving the appropriate phenol derivative and formaldehyde under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the esterification process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
®-Methyl 2-(3-(hydroxymethyl)phenoxy)butanoate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where the hydroxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydroxide in ethanol for nucleophilic aromatic substitution.
Major Products
Oxidation: 2-(3-(Carboxymethyl)phenoxy)butanoic acid.
Reduction: 2-(3-(Hydroxymethyl)phenoxy)butanol.
Substitution: Various substituted phenoxybutanoates depending on the nucleophile used.
Scientific Research Applications
®-Methyl 2-(3-(hydroxymethyl)phenoxy)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways involving phenolic compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of ®-Methyl 2-(3-(hydroxymethyl)phenoxy)butanoate involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, modulating their activity. The hydroxymethyl group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity. The ester group can undergo hydrolysis, releasing the active phenolic compound, which can then exert its biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(3-(hydroxymethyl)phenoxy)propanoate: Similar structure but with a propanoate ester instead of butanoate.
Ethyl 2-(3-(hydroxymethyl)phenoxy)butanoate: Similar structure but with an ethyl ester instead of methyl.
Methyl 2-(4-(hydroxymethyl)phenoxy)butanoate: Similar structure but with the hydroxymethyl group in the para position.
Uniqueness
®-Methyl 2-(3-(hydroxymethyl)phenoxy)butanoate is unique due to its specific stereochemistry and the position of the hydroxymethyl group. This configuration can result in different biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C12H16O4 |
---|---|
Molecular Weight |
224.25 g/mol |
IUPAC Name |
methyl (2R)-2-[3-(hydroxymethyl)phenoxy]butanoate |
InChI |
InChI=1S/C12H16O4/c1-3-11(12(14)15-2)16-10-6-4-5-9(7-10)8-13/h4-7,11,13H,3,8H2,1-2H3/t11-/m1/s1 |
InChI Key |
WJZRULWPHBFXFZ-LLVKDONJSA-N |
Isomeric SMILES |
CC[C@H](C(=O)OC)OC1=CC=CC(=C1)CO |
Canonical SMILES |
CCC(C(=O)OC)OC1=CC=CC(=C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.